molecular formula C12H17NO2 B8309807 [Mesityl(methyl)amino]acetic acid

[Mesityl(methyl)amino]acetic acid

Cat. No.: B8309807
M. Wt: 207.27 g/mol
InChI Key: JQDKYVYTNJCRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Mesityl(methyl)amino]acetic acid is a specialized organic compound that serves as a key precursor in synthetic and bioinorganic chemistry research. Its primary research value lies in its role as a building block for the synthesis of N-heterocyclic carbene (NHC) ligands. These ligands, often derived from alpha-amino acids, are used to create chiral silver(I)-NHC complexes that have shown significant antimicrobial properties in research settings . Studies on similar mesityl-containing amino acid derivatives have demonstrated that these silver(I) complexes are effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action for these research compounds is attributed to the slow release of silver(I) cations, which are thought to disrupt bacterial cell membranes by binding to thiol groups in enzymes and proteins, and may also interfere with the bacterial electron transport chain . The mesityl (2,4,6-trimethylphenyl) group within the molecule provides significant steric bulk, which can be tuned to influence the properties and research outcomes of the resulting metal complexes . As a reagent for constructing more complex chemical entities, this compound finds application in the development of new coordination polymers and in the exploration of structure-activity relationships in antimicrobial research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(N,2,4,6-tetramethylanilino)acetic acid

InChI

InChI=1S/C12H17NO2/c1-8-5-9(2)12(10(3)6-8)13(4)7-11(14)15/h5-6H,7H2,1-4H3,(H,14,15)

InChI Key

JQDKYVYTNJCRHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C)CC(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(Dimethylamino)acetic Acid (CAS 1118-68-9)

  • Structure and Substituents: The amino group in 2-(dimethylamino)acetic acid is substituted with two methyl groups, resulting in a less bulky structure compared to [Mesityl(methyl)amino]acetic acid.
  • Physical Properties: Molecular weight: 103.12 g/mol (). Solubility: Highly soluble in polar solvents like water and ethanol ().
  • Reactivity: The dimethylamino group enhances solubility and may facilitate protonation in acidic environments, making it useful in biochemical applications.

Mesityleneacetic Acid (CAS Not Specified)

  • Structure: Mesityleneacetic acid consists of a mesityl group directly bonded to the acetic acid backbone, lacking the amino group present in this compound.
  • Physical Properties: Molecular formula: C${11}$H${12}$O$_2$ (). Bulkiness: The mesityl group introduces significant steric hindrance, which may reduce solubility in polar solvents compared to amino-substituted analogs ().
  • Applications : Used in organic synthesis and materials science due to its aromatic and carboxylic acid functionalities.

Mesityl Oxide (CAS 141-79-7)

  • Structure : A cyclic α,β-unsaturated ketone with the molecular formula C$6$H${10}$O ().
  • Reactivity :
    • Reacts violently with strong acids, bases, and oxidizing agents ().
    • Used as a solvent and intermediate in synthesizing methyl isobutyl ketone ().
  • Key Differences: Unlike this compound, mesityl oxide lacks nitrogen and carboxylic acid functional groups, limiting its applicability in biochemical contexts.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Reactivity Notes
This compound C${12}$H${17}$NO$_2$* 207.27* Mesityl, Methyl, Amino Likely low in water (inferred) Steric hindrance may reduce reactivity ()
2-(Dimethylamino)acetic Acid C$4$H$9$NO$_2$ 103.12 Dimethylamino High in polar solvents () Protonation-prone ()
Mesityleneacetic Acid C${11}$H${12}$O$_2$ 176.21 Mesityl Low in water () Aromatic stability ()
Mesityl Oxide C$6$H${10}$O 98.14 α,β-Unsaturated ketone Miscible with organic solvents () Reactive with acids ()

*Calculated based on structural analogy.

Q & A

Q. What are the recommended synthetic routes for [Mesityl(methyl)amino]acetic acid, and how can purity be ensured?

Methodological Answer:

  • Synthetic Routes :
    • A common approach involves condensation reactions between mesityl derivatives and amino-acetic acid precursors. For example, mesityl oxide can react with acetic anhydride or sulfoacetic acid under acidic catalysis (e.g., perchloric acid or aluminum chloride) to form intermediates, which are further functionalized .
    • Alternative pathways include multicomponent reactions using azlactones (generated from α-amino acids and acetic anhydride) coupled with ketones or aldehydes .
  • Purity Assurance :
    • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress and isolate pure fractions .
    • Recrystallization : Purify the compound using ethanol/water mixtures, ensuring consistent crystal lattice formation .
    • Characterization : Confirm purity via 1H^1H-NMR (δ 1.2–2.5 ppm for mesityl methyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.5–7.2 ppm) and the acetic acid carbonyl (δ 170–175 ppm) .
  • Infrared (IR) Spectroscopy :
    • Detect functional groups: C=O stretch (~1700 cm1^{-1}) and N–H bends (~1550 cm1^{-1}) .
  • Mass Spectrometry :
    • Use electrospray ionization (ESI-MS) to confirm molecular weight and fragmentation patterns. For example, a base peak at m/z 235 may correspond to the loss of the acetic acid moiety .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Incompatibilities : Avoid contact with acetic acid, mesityl oxide, and strong oxidizers (e.g., nitric acid), which may trigger exothermic reactions or decomposition .
  • Storage : Store in airtight, light-resistant containers at 4°C to prevent hygroscopic degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and splash goggles during synthesis .

Advanced Research Questions

Q. How do computational studies elucidate the decomposition pathways of this compound in catalytic environments?

Methodological Answer:

  • Reaction Mechanisms :
    • Density Functional Theory (DFT) simulations reveal that H-SSZ-13 zeolites catalyze ketonic decarboxylation, forming intermediates like 3-oxobutanoic acid and mesityl oxide. These intermediates further decompose to isobutene via aldol condensation .
  • Kinetic Modeling :
    • Use microkinetic models to compare pathway contributions. For example, 73.2% of acetic acid conversion occurs via surface acetate and ketene coupling, while <1% involves acetylketene pathways .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis :
    • Aggregate data from studies using standardized assays (e.g., enzyme inhibition IC50_{50}) and normalize variables like solvent polarity (e.g., DMSO vs. aqueous buffers) .
  • Reproducibility Checks :
    • Replicate experiments under controlled conditions (pH 7.4, 37°C) and validate purity with orthogonal techniques (e.g., HPLC coupled with circular dichroism for enantiomeric excess) .

Q. What role does this compound play in multicomponent reactions for generating amino acid derivatives?

Methodological Answer:

  • Azlactone Intermediates :
    • React unprotected α-amino acids with acetic anhydride to form azlactones, which undergo 1,4-addition with enones to yield quaternary amino acid derivatives (e.g., proline analogs) .
  • Catalytic Systems :
    • Palladium-mediated Suzuki-Miyaura cross-coupling can introduce aryl groups to the mesityl moiety, enabling access to bis-armed α-amino acid derivatives .

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